

Ranatuerin-4 solid-phase peptide synthesis

Fmoc chemistry

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Compound Focus: Ranatuerin-4

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A Practical Guide to Ranatuerin Peptide Synthesis

This protocol is adapted from recent research on Ranatuerin-2 peptides, which share structural similarities with **Ranatuerin-4**, particularly the potential for a C-terminal "Rana box" disulfide bridge [1]. The workflow involves iterative deprotection and coupling steps on a solid support, followed by cleavage and global deprotection.



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Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the solid-phase synthesis of a Ranatuerin peptide [1] [2].

1. Pre-synthesis Preparation

- **Resin Selection:** The choice of resin depends on the desired C-terminus of your target **Ranatuerin-4** peptide.
 - For a **C-terminal carboxylic acid**, use **Wang resin** [2].
 - For a **C-terminal amide**, use **Rink Amide resin** [1] [2].

- **Resin Swelling:** Place the resin in a solid-phase reaction vessel. Add enough dichloromethane (DCM) to cover the resin and stir gently for 30-60 minutes. This swells the resin matrix, allowing for better reagent penetration [2].
- **Reagent Preparation:**
 - **Deprotection Solution:** 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) [3] [2].
 - **Activation Solution:** Prepare a typical coupling mix of Fmoc-amino acid (4 equiv), activator such as HBTU or HATU (4 equiv), and the base DIPEA (8 equiv) in a minimal volume of DMF [1] [2].

2. Peptide Chain Assembly Cycle

- **Step A: Coupling of the First Amino Acid**
 - Charge the swollen resin with the C-terminal Fmoc-amino acid, dissolved in a minimal volume of DMF.
 - Add coupling reagents (e.g., DIC/DMAP or HBTU/DIPEA) to activate the carboxyl group.
 - React for 1-2 hours with mixing.
 - After coupling, wash the resin thoroughly with DMF. Capping unreacted sites with acetic anhydride and pyridine in DMF is recommended to prevent deletion sequences [2].
- **Step B: Fmoc Deprotection**
 - Add the 20% piperidine/DMF solution to the resin.
 - Stir for 15-30 minutes to remove the Fmoc group, releasing the reactive amine for the next coupling and generating the fluorescent dibenzofulvene byproduct [3] [2].
 - Drain the solution and wash the resin extensively with DMF (e.g., 5 x 1 min).
 - Monitor deprotection completion with the Kaiser (ninhydrin) test, where a blue color indicates a free primary amine [2].
- **Step C: Repetitive Coupling Cycle**
 - For each subsequent amino acid in the sequence, perform the following:
 - Deliver the pre-activated Fmoc-amino acid solution to the resin.
 - Mix for 30-60 minutes, or until a negative Kaiser test confirms coupling completion.
 - Drain the coupling solution and wash with DMF.
 - Deprotect the newly added amino acid with 20% piperidine/DMF as in Step B.
 - This cycle is repeated until the entire sequence is assembled [2].

3. Cleavage and Global Deprotection

- Once the full-length peptide is assembled on the resin, the final step simultaneously cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups.
- Prepare a cleavage cocktail of **TFA/Water/Triisopropylsilane (TIS) (95/2.5/2.5 v/v)**. Triisopropylsilane and water act as scavengers to prevent side reactions during cleavage [1] [2].
- Add the cold cleavage cocktail to the resin and mix for 2-4 hours at room temperature.
- Filter the mixture to separate the cleaved peptide solution from the spent resin.

- Precipitate the crude peptide by adding the TFA solution to cold methyl tert-butyl ether (MTBE) [1].
- Centrifuge to pellet the peptide and wash the pellet with fresh cold MTBE.

4. Purification and Characterization

- Dissolve the crude peptide pellet and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].
- Identify the correct product fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry [1].

5. Disulfide Bridge Formation (if applicable)

- If the target **Ranatuerin-4** sequence includes a C-terminal Rana box (a cyclic disulfide-bridged domain), oxidative folding is required.
- Dissolve the purified linear peptide in a 0.1-0.2 M Tris-HCl buffer (pH 7.7-8.7) containing 1 mM EDTA and a redox pair (e.g., reduced and oxidized glutathione) [1].
- Monitor the reaction by RP-HPLC until the linear precursor is consumed and the main product is the cyclized peptide.
- Lyophilize the solution after acidification [1].

Key Design Strategies and Side-Chain Protection

The synthesis of complex peptides like **Ranatuerin-4** requires careful planning to avoid common side reactions and ensure high purity.

Table 1: Recommended Side-Chain Protecting Groups for Fmoc-SPPS [4]

Amino Acid	Protecting Group	Cleavage Condition	Notes
Arg	Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)	Acid (TFA)	Standard, offers good stability during synthesis.
Asp, Glu	OtBu (tert-Butyl ester)	Acid (TFA)	Prone to aspartimide formation, especially in Asp-Gly sequences.

Amino Acid	Protecting Group	Cleavage Condition	Notes
Asn, Gln, His, Cys	Trt (Trityl)	Acid (TFA)	Prevents side reactions during activation and coupling.
Lys, Trp	Boc (tert-Butyloxycarbonyl)	Acid (TFA)	Boc for Lys is standard; provides orthogonal protection.
Ser, Thr, Tyr	tBu (tert-Butyl ether)	Acid (TFA)	Stable to base and piperidine treatment during synthesis.

Table 2: Common Activators and Additives in Fmoc-SPPS [5] [2]

Reagent Name	Type	Function
HBTU	Uranium-based Activator	Efficiently forms active ester for rapid coupling.
HATU	Uranium-based Activator	More powerful than HBTU; useful for difficult sequences.
DIC	Carbodiimide	Activates carboxyl group; often used with additives.
HOBt / HOAt	Additive	Suppresses racemization and improves coupling efficiency.
Oxyma Pure	Additive	Less explosive alternative to HOBt; excellent performance.

Critical Considerations for Success:

- **Aspartimide Formation:** This is a major side reaction where the side chain of aspartic acid cyclizes, especially when followed by glycine. This can be mitigated by using alternative protecting groups or adding additives like Oxyma to the deprotection solution [4].

- **Rational Design for Optimization:** Studies on Ranatuerin-2 show that targeted modifications can enhance activity. For example, increasing **cationicity** (by substituting acidic residues with Lys) and **hydrophobicity** (by substituting with Trp or Leu) can significantly improve antibacterial and anticancer properties while maintaining low haemolysis [1].
- **C-terminal Truncation:** Research indicates that the C-terminal Rana box (disulfide bridge) may be dispensable for the antibacterial activity of ranatuerin-2 peptides. Synthesizing truncated analogues (e.g., R2AW(1-22)-NH₂) is a valid strategy to simplify synthesis while retaining or even enhancing bioactivity [1].

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